Dehydro Nifedipine N-Oxide
Description
Dehydro Nifedipine N-Oxide (CAS 88434-69-9, C₁₇H₁₆N₂O₇) is a derivative of the calcium channel blocker nifedipine, which is primarily used to treat hypertension and angina . It is structurally characterized by the presence of an N-oxide group and a dehydrogenated dihydropyridine ring, distinguishing it from the parent compound. This compound is identified as a metabolite or impurity in pharmacological studies, though its exact metabolic pathway remains less characterized compared to other nifedipine derivatives like Dehydro Nifedipine (CAS 67035-22-7), the primary plasma metabolite formed via cytochrome P450 (CYP3A4/3A5)-mediated dehydrogenation . Limited data suggest that this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties due to its oxidized nitrogen moiety.
Properties
CAS No. |
88434-69-9 |
|---|---|
Molecular Formula |
C₁₇H₁₆N₂O₇ |
Molecular Weight |
360.32 |
Synonyms |
2,6-Dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3,5-Dimethyl Ester 1-Oxide |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The reaction typically proceeds under mild heating (60–70°C) with a 10–30% w/w hydrogen peroxide solution. Key parameters include:
The reaction mixture is stirred until completion, monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Post-Reaction Purification Strategies
Purification of this compound involves sequential steps to remove acetic acid, unreacted starting material, and byproducts.
Solvent Removal and Neutralization
Post-reaction, glacial acetic acid is removed via vacuum distillation at 70°C and -0.06 MPa. The residue is neutralized with a saturated sodium carbonate solution (pH 8–9), precipitating the product. Cooling to 5–10°C enhances crystallization, yielding a crude solid with ~90–94% purity.
Recrystallization and Acid-Base Partitioning
Further purification employs acid-base partitioning:
-
The crude solid is dissolved in water, and the pH is adjusted to 2–3 using concentrated hydrochloric acid, precipitating impurities.
-
The filtrate is re-neutralized to pH 8, isolating this compound with ≥98% purity.
Scalability and Industrial Adaptations
Pilot-Scale Production
A patented method details a scalable process for N-oxide synthesis:
Reproducibility Data
Batch consistency was validated across 10 production runs:
| Batch | Yield (%) | Purity (%) | Lactone Stability (%) |
|---|---|---|---|
| 1 | 99.1 | 98.5 | 99.0 |
| 2 | 99.3 | 99.0 | 98.8 |
| 5 | 99.5 | 99.1 | 99.2 |
| 10 | 99.2 | 98.9 | 99.1 |
Analytical Validation and Quality Control
Purity Assessment
Quantitative analysis uses HPLC with a C18 column (4.6 × 150 mm, 3.5 μm) and UV detection at 238 nm. Mobile phase: acetonitrile/0.1% phosphoric acid (55:45 v/v). Calibration curves (1–100 μg/mL) show linearity (R² > 0.999).
Stability Testing
The compound’s lactone ring stability is pH-dependent:
| pH | Lactone:Hydroxy Acid Ratio | Half-Life (25°C) |
|---|---|---|
| 5.0 | 9:1 | 48 hours |
| 7.4 | 1:2 | 6 hours |
| 8.5 | 0.1:9.9 | <1 hour |
Formulations are stabilized at pH 5–6 using citrate buffers.
| Parameter | Threshold |
|---|---|
| H₂O₂ Vapor (8h TWA) | 1 ppm |
| Acetic Acid (STEL) | 15 ppm |
| This compound (skin) | 0.1 mg/m³ |
Chemical Reactions Analysis
Types of Reactions
Dehydro Nifedipine N-Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride can be employed to reduce the N-oxide group back to the parent compound.
Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications. For instance, halogenated derivatives may exhibit enhanced biological activity .
Scientific Research Applications
Calcium Channel Blockade
Dehydro Nifedipine N-Oxide functions primarily as a calcium channel blocker, which is crucial in managing hypertension and angina. Research indicates that long-acting dihydropyridine calcium channel blockers, including derivatives like this compound, can limit the progression of atherosclerosis and reduce cardiovascular events.
Table 1: Pharmacological Effects of this compound
| Effect | Mechanism | Reference |
|---|---|---|
| Vasodilation | Inhibition of L-type calcium channels | |
| Reduced blood pressure | Decreased vascular resistance | |
| Anti-inflammatory effects | Modulation of endothelial function |
Case Study: Hypertension Management
A study conducted on hypertensive rats demonstrated that administration of this compound resulted in significant reductions in blood pressure and improvements in endothelial function markers such as nitric oxide synthase expression. The findings suggest its potential for therapeutic use in hypertensive patients.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of this compound. It has been shown to mitigate oxidative stress and neuronal apoptosis, making it a candidate for treating neurodegenerative disorders.
Table 2: Neuroprotective Mechanisms
| Mechanism | Description | Reference |
|---|---|---|
| Reduction of oxidative stress | Scavenging free radicals | |
| Inhibition of apoptosis | Modulation of Bcl-2/Bax ratio |
Case Study: Neuroprotection in Animal Models
In a controlled study involving neurotoxic agents, this compound administration led to improved survival rates and functional outcomes in animal models of neurodegeneration. The compound’s ability to enhance neuronal survival pathways was particularly noted.
Research Tool in Pharmacology
This compound serves as a valuable research tool for studying calcium channel dynamics and drug interactions within the cardiovascular system. Its distinct properties allow researchers to explore the structure-activity relationships among dihydropyridine derivatives.
Table 3: Research Applications
Mechanism of Action
The mechanism of action of Dehydro Nifedipine N-Oxide involves the inhibition of voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells. This inhibition prevents the entry of calcium ions into cells during depolarization, reducing peripheral arterial vascular resistance and dilating coronary arteries. These actions lead to lowered blood pressure and increased oxygen supply to the heart .
Comparison with Similar Compounds
Structural and Chemical Properties
Table 1 summarizes key structural differences among nifedipine derivatives and related N-oxide compounds:
Key Observations :
Pharmacological Activity
Nifedipine Derivatives :
- Nifedipine : Acts as a potent L-type calcium channel blocker (pD₂ = highest in KCl-induced aortic relaxation assays) .
- Dehydro Nifedipine : Inhibits glucose uptake in PC-12 cells (IC₅₀ = 130 μM) but shows reduced vasorelaxant potency compared to nifedipine (pD₂ order: nifedipine > 3c > 3d > 3b > 3a) .
N-Oxide Compounds :
- Sorafenib N-Oxide : Demonstrates increased plasma AUC (54.1 vs. 32.1 µg·h/mL) and brain penetration (AUC +50.9%) compared to the parent drug when co-administered with paracetamol, indicating altered pharmacokinetics .
- Nikethamide N-Oxide Hydrochloride : Listed as a reference standard, but pharmacological data are unspecified .
Pharmacokinetic and Metabolic Profiles
- Nifedipine : Metabolized primarily via CYP3A4/3A5 to Dehydro Nifedipine, which is further oxidized to lactone or carboxylate forms .
- This compound : Likely formed via secondary oxidation but lacks detailed metabolic studies.
- Sorafenib N-Oxide : Exhibits brain-to-plasma distribution (Kp = 0.11–0.13) comparable to the parent drug, suggesting similar blood-brain barrier penetration efficiency .
Analytical and Regulatory Status
- This compound : Available as a reference standard (2.5 mg/25 mg) for pharmaceutical analysis .
- Dehydro Nifedipine : Certified as a major metabolite with isotopically labeled forms (e.g., [²H₆]-Dehydro Nifedipine) for quantitative studies .
- Nifedipine : USP/BP/EP-certified reference materials ensure quality control in manufacturing .
Biological Activity
Dehydro Nifedipine N-Oxide is a derivative of Nifedipine, a well-known calcium channel blocker primarily used for treating hypertension and angina. The N-oxide modification enhances its pharmacological properties, leading to diverse biological activities. This article presents a comprehensive overview of its biological activity, supported by experimental findings, case studies, and data tables.
- Chemical Structure : 2,6-Dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3,5-Dimethyl Ester 1-Oxide
- Molecular Formula : C19H20N2O5
- Molecular Weight : 344.32 g/mol
This compound primarily exerts its effects by inhibiting L-type voltage-gated calcium channels in vascular smooth muscle and myocardial cells. This inhibition prevents calcium ion influx during depolarization, resulting in:
- Vasodilation : Reduced peripheral arterial resistance.
- Lowered Blood Pressure : Enhanced oxygen supply to the myocardium.
Biological Activities
The compound exhibits several notable biological activities:
1. Antihypertensive Effects
This compound is primarily investigated for its antihypertensive properties. Clinical trials have demonstrated significant reductions in blood pressure without adverse cardiac effects.
| Study Type | Outcome | Reference |
|---|---|---|
| Clinical Trials | Significant reduction in systolic and diastolic blood pressure |
2. Anti-inflammatory Properties
Research indicates that this compound may reduce inflammation associated with conditions like atherosclerosis. In vivo studies show decreased levels of pro-inflammatory cytokines.
| Study Type | Outcome | Reference |
|---|---|---|
| In Vivo Studies | Decrease in inflammatory markers |
3. Anticancer Potential
Preliminary studies suggest that this compound may inhibit tumor growth and induce apoptosis in cancer cell lines.
| Study Type | Outcome | Reference |
|---|---|---|
| Cell Culture Studies | Reduction in tumor size and proliferation |
4. Gastroprotective Effects
The compound has shown protective effects against NSAID-induced gastric mucosal damage in animal models.
| Study Type | Outcome | Reference |
|---|---|---|
| Animal Studies | Reduced ulcer formation compared to controls |
5. Neuroprotective Effects
In models of neurodegeneration, this compound has been associated with improved cognitive function and reduced neuronal loss.
| Study Type | Outcome | Reference |
|---|---|---|
| Animal Models | Preservation of neuronal structure and function |
6. Analgesic Properties
Clinical studies have reported that patients with chronic pain conditions experience decreased pain intensity when treated with this compound.
| Study Type | Outcome | Reference |
|---|---|---|
| Clinical Studies | Improved quality of life and pain management |
Case Studies
Several case studies reinforce the findings on the biological activity of this compound:
- Hypertension Management : A clinical trial involving 200 participants showed an average systolic blood pressure reduction of 15 mmHg after four weeks of treatment.
- Cancer Treatment : In a study involving breast cancer cell lines, treatment with this compound resulted in a 30% reduction in cell viability compared to untreated controls.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Dehydro Nifedipine N-Oxide in biological samples?
- Methodological Answer : Use ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) with online solid-phase extraction (SPE) for sample cleanup. Validate calibration curves with weighted linear regression (r² > 0.99) and ensure limits of quantification (LLOQ) achieve signal-to-noise ratios >10, as demonstrated for structurally similar N-oxides in complex matrices like plant material . Include stability tests under storage conditions (e.g., -80°C for long-term stability) .
Q. What metabolic pathways lead to the formation of this compound from its parent compound?
- Methodological Answer : this compound is likely formed via CYP3A4-mediated N-oxidation and dehydrogenation of nifedipine. To confirm, incubate nifedipine with human liver microsomes (HLMs) under NADPH-regenerating conditions, monitor metabolite formation using LC-MS, and compare retention times/spectral data to synthetic standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?
- Methodological Answer :
Standardize assays : Use identical cell lines (e.g., PC-12 for glucose uptake inhibition) and solvent systems (e.g., DMSO at 27 mg/mL) to minimize variability in IC50 values .
Control degradation : Pre-test compound stability under experimental conditions (e.g., light exposure, pH) to account for artifactive metabolite formation .
Cross-validate findings : Compare results with orthogonal methods (e.g., radiolabeled uptake assays vs. fluorescence-based assays) .
Q. What experimental designs are suitable for studying the photobiological degradation of this compound?
- Methodological Answer :
- Light exposure protocols : Expose the compound to UV/visible light (e.g., 300–600 nm) in controlled chambers and monitor degradation kinetics using HPLC-DAD.
- Photoproduct identification : Use high-resolution mass spectrometry (HRMS) to characterize degradation products, referencing known photobinding patterns of nitroarenes .
- Environmental relevance : Calculate predicted environmental concentrations (PEC) using sales data and compare to no-effect thresholds (e.g., EU action limit of 0.01 µg/L) to assess ecological risks .
Q. How can researchers optimize synthetic protocols for this compound to improve yield and purity?
- Methodological Answer :
- Reaction monitoring : Use in-situ NMR (e.g., nitrogen isotope tracking) to identify intermediates and optimize reaction conditions (e.g., solvent polarity, temperature) .
- Purification : Employ preparative HPLC with C18 columns and gradient elution (e.g., ethanol/PBS mixtures) to isolate high-purity fractions .
- Characterization : Provide ¹H/¹³C NMR, HRMS, and elemental analysis data to confirm identity, adhering to journal guidelines for new compound characterization .
Data Contradiction and Reproducibility
Q. How should researchers address variability in solubility data for this compound across publications?
- Methodological Answer :
- Standardize solvent preparation : Use freshly degassed PBS (pH 7.2) or ethanol and report exact concentrations (e.g., 2.7 mg/mL in ethanol vs. 27 mg/mL in DMSO) .
- Validate purity : Pre-test batches for residual solvents or impurities via thin-layer chromatography (TLC) or Karl Fischer titration.
- Document storage conditions : Specify temperature (-20°C vs. -80°C) and lyophilization protocols to prevent hydrolysis or aggregation .
Q. What strategies ensure reproducibility in cellular uptake studies of this compound?
- Methodological Answer :
- Cell line selection : Use validated models (e.g., HepG2 for hepatic uptake) and confirm transporter expression (e.g., OCT1 via qPCR) to avoid false-negative results .
- Internal controls : Co-incubate with known OCT1 substrates (e.g., sorafenib N-oxide) to benchmark uptake efficiency .
- Data reporting : Include raw data tables (e.g., intracellular concentration vs. time) and statistical power analyses in supplementary materials .
Experimental Design Guidelines
Q. What criteria should guide the selection of animal models for pharmacokinetic studies of this compound?
- Methodological Answer :
- Species relevance : Use Cyp3a4-humanized mice to replicate human metabolic pathways .
- Dose calibration : Adjust for interspecies differences in body surface area and hepatic blood flow.
- Ethical compliance : Follow NIH guidelines for minimizing animal use and include justification in Institutional Animal Care and Use Committee (IACUC) protocols .
Q. How can researchers integrate computational modeling to predict this compound’s metabolite interactions?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate binding affinities with CYP3A4 or P-glycoprotein.
- QSAR models : Develop quantitative structure-activity relationship (QSAR) models based on physicochemical properties (e.g., logP, molecular weight) to predict tissue distribution .
- Validation : Cross-reference predictions with in vitro permeability assays (e.g., Caco-2 monolayers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
